4-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-N-phenylpiperidine-1-carboxamide
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Overview
Description
4-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-N-phenylpiperidine-1-carboxamide is a complex organic compound that features a thiadiazole ring, a piperidine ring, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-N-phenylpiperidine-1-carboxamide typically involves multiple steps. One common route includes the formation of the thiadiazole ring through the cyclization of a hydrazine derivative with a carbon disulfide derivative. The piperidine ring is then introduced through a nucleophilic substitution reaction. The final step involves the coupling of the methoxyphenyl group to the thiadiazole ring under specific reaction conditions, such as the use of a base and a suitable solvent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
4-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-N-phenylpiperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The thiadiazole ring can be reduced under specific conditions.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve the use of bases like sodium hydride or potassium tert-butoxide
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxyl derivative, while reduction of the thiadiazole ring can lead to a dihydrothiadiazole derivative .
Scientific Research Applications
4-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-N-phenylpiperidine-1-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific chemical properties
Mechanism of Action
The mechanism of action of 4-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-N-phenylpiperidine-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 1-(4-methoxyphenyl)-1,4-dihydro-5H-tetrazole-5-thione
- 1-(2-methoxyphenyl)-1,4-dihydro-5H-tetrazole-5-thione
- 4-allyl-2-methoxyphenol
Uniqueness
4-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-N-phenylpiperidine-1-carboxamide is unique due to its combination of a thiadiazole ring and a piperidine ring, which imparts specific chemical and biological properties. This makes it distinct from other similar compounds that may only contain one of these structural features .
Properties
IUPAC Name |
4-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-N-phenylpiperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O2S/c1-27-18-10-6-5-9-17(18)20-24-23-19(28-20)15-11-13-25(14-12-15)21(26)22-16-7-3-2-4-8-16/h2-10,15H,11-14H2,1H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLKPIGKXUPSCQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NN=C(S2)C3CCN(CC3)C(=O)NC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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